4-乙氧基苯乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

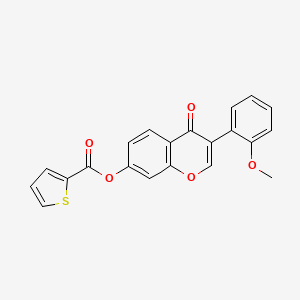

Methyl 4-ethoxyphenylacetate is a chemical compound that can be synthesized through various chemical reactions involving esterification, etherification, and carboxylation processes. It is structurally related to several compounds discussed in the provided papers, such as methyl 4-hydroxyphenylacetate and 3-ethoxy-4-ethoxycarbonylphenylacetic acid . These compounds share a phenylacetic acid backbone with different substituents that influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For instance, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid starts from 4-methylsalicylic acid, which undergoes simultaneous esterification and etherification with diethyl sulfate, followed by carboxylation and selective hydrolysis . Similarly, methyl 4-hydroxyphenylacetate is synthesized from p-hydroxyphenylacetic acid and methanol using strong acidic cation exchange resin as a catalyst . These methods highlight the versatility of esterification and etherification reactions in synthesizing ester compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-ethoxyphenylacetate can be determined using various spectroscopic techniques. For example, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . These techniques are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within a molecule.

Chemical Reactions Analysis

Chemical reactions involving compounds with a phenylacetic acid backbone can lead to a variety of products. For instance, 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone can react with activated methylene compounds under acidic or basic conditions to yield 2H-pyran-2-ones . These reactions demonstrate the reactivity of the carbonyl group and the potential for creating diverse molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For example, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveal weak O–H...O intermolecular interactions that influence crystal packing stability . The presence of ethoxy and methoxy groups can affect the solubility, boiling point, and reactivity of the compounds. Additionally, the hyperpolarizability of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests potential applications in nonlinear optical properties .

科学研究应用

合成和化学性质

合成技术:4-乙氧基苯乙酸甲酯已通过各种化学反应合成,包括威廉姆逊醚化反应。该反应涉及使用醚化试剂(如溴乙烷和硫酸二乙酯)转化 4-羟基苯乙酸,在特定条件下实现约 85-90% 的收率 (孙娜波,2006)。

在生物学研究中的作用:该化合物一直是研究动物(如鱼类)中外源有机化合物代谢的研究对象。其中一项研究重点关注 3,4-二羟基苯乙酸的代谢,并观察到这些生物中的甲基化反应 (R. Scheline,1962)。

化学转化:4-乙氧基苯乙酸甲酯已用于化学转化研究,例如苯乙酸的阳极甲氧基化,展示了其在理解复杂化学过程中的潜力 (B. Wladislaw 和 H. Viertler,1968)。

在药物化学和药理学中的应用

在神经药理学中的作用:对托烷酮对脑化学影响的研究突出了 4-乙氧基苯乙酸甲酯衍生物在研究大脑中多巴胺代谢物形成中的作用,从而深入了解神经药理学过程 (G. F. Murphy、D. Robinson 和 D. Sharman,1969)。

生物医学分析:该化合物已用于高效液相色谱法中,用于测定生物学上重要的硫醇,表明其在增强生物医学科学中分析技术方面的作用 (R. Gatti、V. Cavrini、P. Roveri 和 S. Pinzauti,1990)。

环境和工业应用

环境生物化学:其衍生物已在环境生物化学背景下进行研究,例如测定尿液中的儿茶酚胺代谢物,从而促进环境健康研究 (F. Muskiet、D. C. Fremouw-Ottevangers、G. Nagel 和 B. G. Wolthers,1979)。

催化研究:该化合物还发现在催化研究中得到应用,特别是在合成各种生化和药物化合物中,展示了其在化学合成中的多功能性 (M. Kočevar、V. Kepe、A. Petrič、S. Polanc 和 B. Verček,1992)。

安全和危害

属性

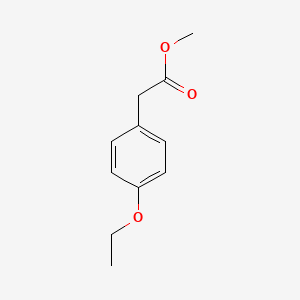

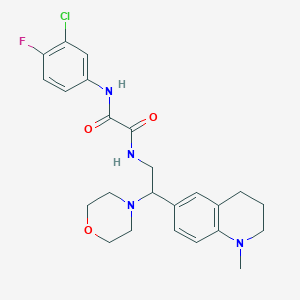

IUPAC Name |

methyl 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZKHCJVAWDZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Ethoxyphenylacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)